5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a triazole ring, a phenyl group, and a tetrahydropyridine moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition of azides and alkynes to form the triazole ring, followed by the introduction of the phenyl and tetrahydropyridine groups through subsequent reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
- 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole
- 3-[3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Uniqueness
5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, phenyl group, and tetrahydropyridine moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H18N4O2 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1-phenyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C16H18N4O2/c1-2-19-10-8-12(9-11-19)15-14(16(21)22)17-18-20(15)13-6-4-3-5-7-13/h3-8H,2,9-11H2,1H3,(H,21,22) |
InChI Key |
NRAXHCIPRKAWFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=CC1)C2=C(N=NN2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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